molecular formula C5H9NO2 B12414255 L-Proline-d7

L-Proline-d7

Cat. No.: B12414255
M. Wt: 122.17 g/mol
InChI Key: ONIBWKKTOPOVIA-BFEYZEMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Proline-d7: is a deuterium-labeled form of L-Proline, one of the twenty amino acids used in living organisms as the building blocks of proteins. The deuterium labeling involves replacing the hydrogen atoms in the molecule with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study metabolic pathways and protein structures due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Proline-d7 can be synthesized through various methods, including the deuteration of L-Proline. One common method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction typically requires a catalyst and specific reaction conditions to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound often involves large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. The use of biocatalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: L-Proline-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: L-Proline-d7 is used as a tracer in metabolic studies to understand the pathways and mechanisms of proline metabolism. It is also used in the synthesis of complex organic molecules and as a chiral catalyst in asymmetric synthesis .

Biology: In biological research, this compound is used to study protein folding and stability. Its incorporation into proteins allows researchers to investigate the effects of deuterium on protein structure and function .

Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of proline-containing drugs. It helps in understanding the metabolism and distribution of these drugs in the body .

Industry: In the industrial sector, this compound is used in the production of deuterated drugs and other compounds. Its unique properties make it valuable in the development of new pharmaceuticals and chemical products .

Mechanism of Action

L-Proline-d7 exerts its effects through its incorporation into proteins and other biological molecules. The deuterium atoms in this compound can influence the hydrogen bonding and stability of these molecules. This can affect various molecular targets and pathways, including protein folding, enzyme activity, and metabolic processes .

Comparison with Similar Compounds

Uniqueness: L-Proline-d7 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for the study of metabolic pathways and protein structures with greater precision. It also offers unique properties in the development of deuterated drugs and other compounds .

Properties

Molecular Formula

C5H9NO2

Molecular Weight

122.17 g/mol

IUPAC Name

(2S)-2,3,3,4,4,5,5-heptadeuteriopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1D2,2D2,3D2,4D

InChI Key

ONIBWKKTOPOVIA-BFEYZEMLSA-N

Isomeric SMILES

[2H][C@]1(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)O

Origin of Product

United States

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